6-(benzylthio)-9-butyl-9H-purin-2-amine
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Overview
Description
6-(benzylthio)-9-butyl-9H-purin-2-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a benzylthio group at the 6-position and a butyl group at the 9-position of the purine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine typically involves the introduction of the benzylthio and butyl groups onto a purine scaffold. One common method includes the reaction of 6-chloropurine with benzylthiol in the presence of a base such as potassium carbonate to form 6-(benzylthio)purine. Subsequently, the butyl group can be introduced at the 9-position through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(benzylthio)-9-butyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the benzylthio group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6, using reagents like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines, alkoxides, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-benzylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(benzylthio)-9-butyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6-(benzylthio)-9-butyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The benzylthio group can also interact with thiol-containing proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A well-known anticancer agent that shares the purine scaffold but lacks the benzylthio and butyl groups.
6-Thioguanine: Another anticancer drug with a thiol group at the 6-position but different substituents at other positions.
9-Benzyl-6-thiopurine: Similar to 6-(benzylthio)-9-butyl-9H-purin-2-amine but with a benzyl group instead of a butyl group at the 9-position
Uniqueness
This compound is unique due to the specific combination of the benzylthio and butyl groups, which can confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain targets and improve its pharmacokinetic profile compared to other similar compounds.
Properties
CAS No. |
93017-04-0 |
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Molecular Formula |
C16H19N5S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-butylpurin-2-amine |
InChI |
InChI=1S/C16H19N5S/c1-2-3-9-21-11-18-13-14(21)19-16(17)20-15(13)22-10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H2,17,19,20) |
InChI Key |
UQWUVNYHYZKQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N |
Origin of Product |
United States |
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